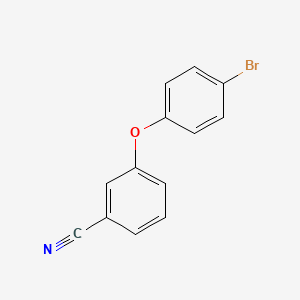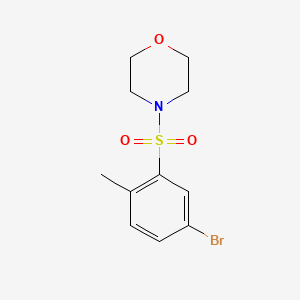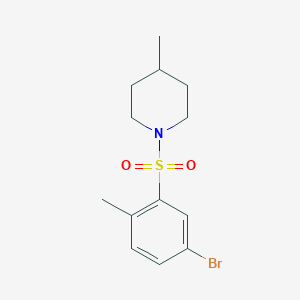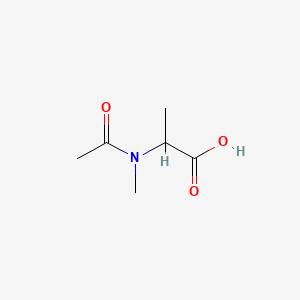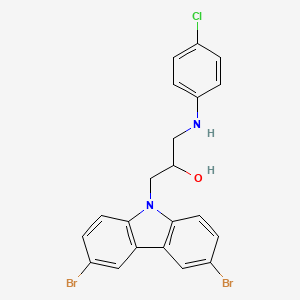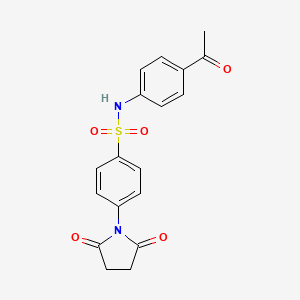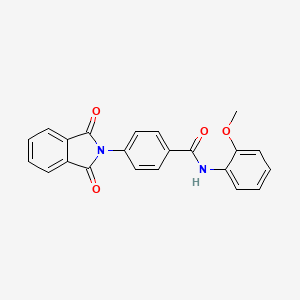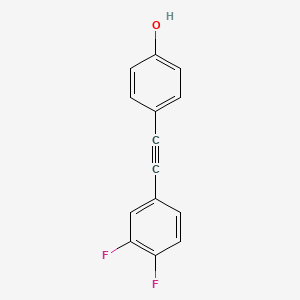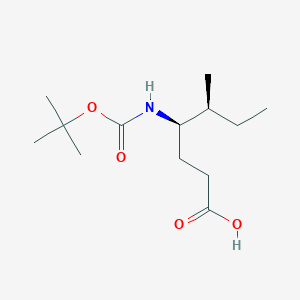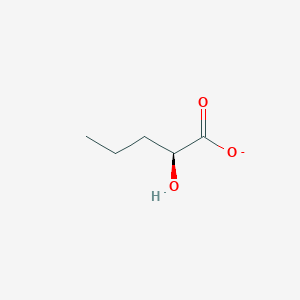
(2S)-2-hydroxypentanoate
Vue d'ensemble
Description
(2S)-2-hydroxypentanoate, also known as L-2-hydroxyvalerate, is a chiral hydroxy acid. It is an important intermediate in various biochemical pathways and has applications in the synthesis of pharmaceuticals and other fine chemicals.
Applications De Recherche Scientifique
(2S)-2-hydroxypentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a substrate in enzymatic studies to understand metabolic pathways involving hydroxy acids.
Medicine: It is investigated for its potential role in the synthesis of pharmaceuticals, particularly those requiring chiral intermediates.
Industry: It is used in the production of biodegradable polymers and as a precursor for various fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2S)-2-hydroxypentanoate can be synthesized through several methods:
Enzymatic Reduction: One common method involves the enzymatic reduction of 2-oxopentanoate using specific dehydrogenases. This reaction typically requires a cofactor such as NADH or NADPH and is carried out under mild conditions.
Chemical Synthesis: Another method involves the chemical reduction of 2-oxopentanoate using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is usually performed in an organic solvent such as tetrahydrofuran or ethanol.
Industrial Production Methods
In industrial settings, this compound is often produced via fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired hydroxy acid from simple carbon sources like glucose or glycerol. The fermentation broth is then processed to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-oxopentanoate using oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: It reacts with alcohols in the presence of acid catalysts to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or hydrochloric acid as catalysts.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products
Oxidation: 2-oxopentanoate.
Esterification: Methyl 2-hydroxypentanoate, ethyl 2-hydroxypentanoate.
Substitution: 2-chloropentanoate, 2-bromopentanoate.
Mécanisme D'action
The mechanism by which (2S)-2-hydroxypentanoate exerts its effects depends on its specific application. In enzymatic reactions, it typically acts as a substrate that undergoes transformation by specific enzymes. The molecular targets and pathways involved include:
Dehydrogenases: Enzymes that catalyze the oxidation-reduction reactions involving this compound.
Esterases: Enzymes that catalyze the hydrolysis of esters derived from this compound.
Comparaison Avec Des Composés Similaires
(2S)-2-hydroxypentanoate can be compared with other similar hydroxy acids, such as:
(2S)-2-hydroxybutanoate: Similar in structure but with one less carbon atom.
(2S)-2-hydroxyhexanoate: Similar in structure but with one more carbon atom.
Lactic acid (2-hydroxypropanoate): A well-known hydroxy acid with a shorter carbon chain.
Uniqueness
The uniqueness of this compound lies in its specific chiral center and its intermediate chain length, which makes it particularly useful in the synthesis of certain pharmaceuticals and fine chemicals that require this specific structure.
Propriétés
IUPAC Name |
(2S)-2-hydroxypentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-2-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/p-1/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHWHSJDIILJAT-BYPYZUCNSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9O3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60954797 | |
| Record name | 2-Hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331717-42-1 | |
| Record name | 2-Hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenoxy-N-{4-[4-(2-phenoxybenzamido)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B3260448.png)
